molecular formula C4H12ClNO B1601704 3-Methoxypropan-1-amine hydrochloride CAS No. 18600-41-4

3-Methoxypropan-1-amine hydrochloride

Cat. No.: B1601704
CAS No.: 18600-41-4
M. Wt: 125.6 g/mol
InChI Key: GXNIROADVJTKCR-UHFFFAOYSA-N
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Description

Significance and Research Trajectory of Aminoether Derivatives

Aminoether derivatives, a class of organic compounds characterized by the presence of both an amine and an ether functional group, hold a significant position in various scientific fields. The dual functionality of these molecules imparts unique chemical properties, such as polarity, hydrogen bonding capability, and nucleophilicity, making them versatile building blocks in organic synthesis and materials science. solubilityofthings.com Their structure allows for diverse applications, from serving as intermediates in the production of pharmaceuticals and agrochemicals to acting as corrosion inhibitors and agents in water treatment. univarsolutions.comatamanchemicals.com The research trajectory of aminoether derivatives has been marked by a continuous exploration of their synthetic utility and functional applications. In medicinal chemistry, for instance, incorporating an aminoether moiety into a drug candidate can influence its solubility, metabolic stability, and target-binding affinity. solubilityofthings.com In polymer chemistry, these compounds are used to create specialized polymers and resins. The ongoing investigation into aminoether derivatives continues to yield novel applications, driven by the need for advanced materials and more effective therapeutic agents.

Overview of the Compound's Role in Modern Chemical and Biological Sciences

3-Methoxypropan-1-amine hydrochloride, the hydrochloride salt of 3-methoxypropylamine (B165612) (MOPA), is a key compound within the aminoether family. Its molecular structure, featuring a methoxy (B1213986) group on a propanamine backbone, makes it a valuable intermediate and building block in modern chemical research. solubilityofthings.com The hydrochloride salt form enhances its stability and modifies its physical properties compared to the free base.

In organic and medicinal chemistry, this compound serves as a versatile precursor for creating more complex molecular architectures. It is utilized in the synthesis of pharmaceutical intermediates, with research exploring its potential in developing enzyme inhibitors for conditions like Alzheimer's disease. The compound's primary amine group allows for its incorporation into peptoid backbones, introducing methoxy functionality. The electron-donating nature of the methoxy group enhances the molecule's nucleophilic character, making it suitable for a range of synthetic transformations.

Beyond academic and pharmaceutical research, the compound and its free base have practical industrial applications. These include roles in polymer chemistry for synthesizing specialized polymers, as corrosion inhibitors in water treatment and oilfield applications, and in the formulation of emulsions and dispersions through the formation of amine soaps. univarsolutions.comatamanchemicals.com In biological research, it has been used to study enzyme interactions and in enzymatic cascade reactions for the synthesis of chiral compounds.

Historical Context of Related Alkoxyamines in Scientific Inquiry

The scientific inquiry into alkoxyamines (also known as trialkylhydroxylamines) dates back to the early 20th century. rsc.org For a long time, this class of molecules was considered to be of minor interest. rsc.org However, this perception changed dramatically in the 1980s and 1990s. rsc.org A pivotal moment was the discovery in 1985 that alkoxyamines could function as initiators for Nitroxide Mediated Polymerization (NMP), a groundbreaking technique for controlling radical polymerization. rsc.org This discovery sparked a renewed and intense interest in the radical reactivity of certain alkoxyamines. rsc.org

The foundational research for 3-methoxypropylamine, the precursor to the hydrochloride salt, appeared in chemical literature during the 1940s, focusing on methods to introduce methoxy groups into aliphatic amine structures. The industrial importance of the compound grew through the latter half of the 20th century, with research optimizing catalysts and reaction conditions for large-scale production. Since 2000, alkoxyamines have also been established as important substitutes in tin-free radical chemistry, finding use in complex synthetic procedures like the formation of lactones, lactams, and in total synthesis of natural products. rsc.org More recently, their ability to undergo reversible C-ON bond homolysis has been harnessed in the development of smart materials, such as self-healing polymers and dynamic microcrystal assemblies. rsc.org

Compound Data

Chemical Identification

This table provides the key identifiers for this compound and its free base, 3-Methoxypropylamine.

IdentifierThis compound3-Methoxypropylamine (Free Base)
CAS Number 18600-41-4 5332-73-0
Molecular Formula C₄H₁₂ClNO C₄H₁₁NO sigmaaldrich.com
Molecular Weight 125.60 g/mol 89.14 g/mol sigmaaldrich.com
IUPAC Name 3-methoxy-1-propanamine hydrochloride 3-methoxypropan-1-amine atamanchemicals.com
EC Number 606-068-3 226-241-3 sigmaaldrich.com
MDL Number MFCD20483531 synblock.comMFCD00014831 sigmaaldrich.com
InChI Key GXNIROADVJTKCR-UHFFFAOYSA-N sigmaaldrich.comFAXDZWQIWUSWJH-UHFFFAOYSA-N sigmaaldrich.com

Physicochemical Properties

This table outlines the physical and chemical properties primarily for the free base form, 3-Methoxypropylamine, as it is more extensively documented. The hydrochloride salt is typically a solid. sigmaaldrich.com

PropertyValue (for 3-Methoxypropylamine)
Physical State Liquid fishersci.com
Appearance Colorless to light yellow liquid solubilityofthings.com
Odor Ammonia-like fishersci.com
Boiling Point 117-118 °C (at 733 mmHg) sigmaaldrich.com
Melting Point -65 °C to -71 °C univarsolutions.comfishersci.com
Density 0.874 g/mL (at 25 °C) sigmaaldrich.com
Solubility Completely miscible in water; soluble in alcohols and ethers univarsolutions.comatamanchemicals.com
Vapor Pressure 20 mmHg (at 30 °C) sigmaaldrich.com
Flash Point 24 °C - 27 °C (closed cup) univarsolutions.comsigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-6-4-2-3-5;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNIROADVJTKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502055
Record name 3-Methoxypropan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18600-41-4
Record name 1-Propanamine, 3-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18600-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxypropan-1-amine--hydrogen chloride (1/1)
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Record name 1-Propanamine, 3-methoxy-, hydrochloride (1:1)
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Advanced Synthetic Methodologies and Process Optimization

Development of Novel Synthetic Pathways for 3-Methoxypropan-1-amine Hydrochloride

The industrial production of 3-Methoxypropan-1-amine, the precursor to its hydrochloride salt, predominantly relies on the catalytic amination of 3-methoxypropanol. This method is valued for its efficiency and is typically performed as a continuous vapor-phase reaction in a fixed-bed reactor system. The process involves vaporizing 3-methoxypropanol with ammonia (B1221849) and hydrogen, which then passes through a reactor containing a heterogeneous catalyst. After the reaction, the product mixture is cooled, and the desired amine is purified through distillation, while unreacted gases are recycled. google.com The final conversion to the hydrochloride salt is a standard acid-base reaction where the amine is treated with hydrochloric acid.

The direct amination of alcohols is a cornerstone of industrial amine synthesis, valued for the wide availability of alcohol feedstocks. tu-darmstadt.de The mechanism generally involves the dehydrogenation of the alcohol on the catalyst surface to form an intermediate aldehyde, which then reacts with ammonia to form an imine. The imine is subsequently hydrogenated to the primary amine. The efficiency of this "hydrogen-borrowing" or reductive amination process is highly dependent on the catalyst and reaction conditions.

A highly effective catalyst for the synthesis of 3-methoxypropylamine (B165612) from 3-methoxypropanol is a heterogeneous system composed of Copper (Cu) and Cobalt (Co) supported on a mixture of Alumina (Al2O3) and diatomite. google.comgoogle.com This multi-component catalyst is designed to optimize both activity and selectivity. Cobalt and copper are the primary active metals for the amination reaction. researchgate.net The Al2O3 and diatomite support provides a high surface area and structural stability. Additional metallic components such as Ruthenium (Ru), Magnesium (Mg), and Chromium (Cr) can be included to further enhance catalytic performance and longevity. google.comgoogle.com

Table 1: Example Compositions of Cu-Co/Al2O3-Diatomite Catalyst (Weight Ratio)

ComponentExample 1 (%)Example 2 (%)Example 3 (%)General Range (%)
Cu0.525.040.05.0 - 25.0
Co20.040.030.05.0 - 30.0
Ru0.050.010.10.01 - 0.3
Mg0.073.04.00.05 - 1.0
Cr0.55.010.00.1 - 5.0
Support (Al2O3/Diatomite)BalanceBalanceBalanceBalance

Data sourced from patent CN101328129A. google.com

To maximize the conversion of 3-methoxypropanol and the selectivity towards the primary amine, reaction parameters must be carefully controlled. The process is typically run under elevated temperature and pressure to facilitate the vapor-phase reaction and maintain catalytic activity. The molar ratios of the reactants (ammonia and hydrogen) to the alcohol substrate are also critical for driving the equilibrium towards the desired product and minimizing side reactions.

Table 2: Optimized Operating Conditions for Catalytic Amination

ParameterOptimized Range
Pressure0.3 – 1.5 MPa
Temperature120 – 220 °C
Liquid Hourly Space Velocity (LHSV)0.5 – 2.0 h⁻¹
Ammonia / Alcohol Molar Ratio4.0 – 10.0 : 1
Hydrogen / Alcohol Molar Ratio0.5 – 5.0 : 1

Data sourced from patent CN101328129A. google.com

The use of continuous flow reactors, such as fixed-bed reactors, offers significant advantages over traditional batch processing for this type of industrial synthesis. amarequip.com In this setup, the gaseous reactants are continuously passed over a stationary bed of the catalyst. google.comgoogle.com This design allows for excellent temperature control, which is crucial for managing the exothermic nature of hydrogenation reactions. ajinomoto.com It also enhances safety, improves product consistency, and allows for higher throughput. amarequip.commit.edu The efficiency of the process is significantly improved by implementing a closed-loop system where unreacted ammonia, hydrogen, and 3-methoxypropanol are separated from the product stream and recycled back into the reactor feed. google.comgoogle.com

An alternative pathway to 3-Methoxypropan-1-amine involves the catalytic hydrogenation of 3-methoxypropionitrile. patsnap.com This method provides a different synthetic route, starting from a nitrile precursor instead of an alcohol. The reduction is typically carried out in an autoclave using a nickel-based catalyst.

The process involves charging an autoclave with 3-methoxypropionitrile, a solvent such as ethanol, and a modified carrier nickel catalyst. patsnap.com The reaction proceeds under hydrogen pressure at a specific temperature. patsnap.com Research has shown that parameters such as catalyst loading, temperature, and pressure significantly influence the conversion rate and final product yield.

Table 3: Effect of Catalyst Amount on 3-Methoxypropionitrile Reduction

Catalyst Amount (g)Raw Material Conversion (%)Product Yield (%)
0.495.2092.11
496.2191.68
1297.0094.52
2097.2395.43
4097.1595.11
6097.0295.86

Conditions: 400g 3-methoxypropionitrile, 20g ethanol, 90°C, 2.8 MPa, 2h. Data sourced from patent CN108726888A. patsnap.com

Table 4: Effect of Temperature and Pressure on 3-Methoxypropionitrile Reduction

Temperature (°C)Pressure (MPa)Raw Material Conversion (%)Product Yield (%)
602.8095.5692.83
902.0095.1192.55
902.8097.0094.52
903.0097.1394.87
1302.8097.7394.44

Conditions: 400g 3-methoxypropionitrile, 20g ethanol, 12g catalyst, 2h. Data sourced from patent CN108726888A. patsnap.com

While 3-Methoxypropan-1-amine is achiral, the development of synthetic routes for chiral amines is a significant area of modern chemistry, driven by the demand for enantiomerically pure pharmaceuticals and agrochemicals. nih.govnih.gov Biocatalytic and chemoenzymatic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis for producing chiral amine analogues. manchester.ac.ukacs.org

Key enzymatic approaches applicable to the synthesis of chiral amines include:

Transaminases (ATAs): These enzymes catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantiopurity. acs.org

Imine Reductases (IREDs): IREDs catalyze the stereoselective reduction of pre-formed imines to their corresponding chiral amines. manchester.ac.uk This approach offers a direct route to chiral secondary and tertiary amines.

Amine Dehydrogenases (AmDHs): These enzymes facilitate the reductive amination of a ketone using ammonia as the amine source, providing a direct pathway to chiral amines. nih.gov

These enzymatic transformations are often combined in one-pot cascade reactions, sometimes coupled with metal catalysts, to create complex chiral molecules from simple starting materials. acs.org Such chemoenzymatic strategies represent a powerful tool for accessing chiral analogues of compounds like 3-Methoxypropan-1-amine, enabling the synthesis of novel structures with specific stereochemistry. researchgate.net

Chemoenzymatic and Biocatalytic Routes for Chiral Analogues

Enzymatic Cascade Reactions for Dynamic Kinetic Resolution of Amines

Dynamic Kinetic Resolution (DKR) is a powerful technique used to convert a racemic mixture of amines into a single, enantiomerically pure product, thereby overcoming the 50% theoretical yield limit of conventional kinetic resolution. researchgate.net This is often achieved through chemoenzymatic or multi-enzyme cascade reactions.

A common strategy combines the stereospecific acylation of one amine enantiomer using a lipase (B570770) with an in-situ racemization of the remaining, unreacted enantiomer. researchgate.netdiva-portal.org This allows for the continuous conversion of the racemic starting material into a single chiral amide product, which can then be hydrolyzed to the desired amine. The racemization can be accomplished using a metal catalyst.

Alternatively, fully enzymatic cascades have been developed. These systems may use a set of two stereo-complementary transaminases (TAs) for the stereoinversion of the unwanted amine enantiomer. diva-portal.org One TA acts on the (S)-enantiomer while the other acts on the (R)-enantiomer, facilitating the racemization through a ketone intermediate. diva-portal.orgnih.gov To drive the reaction, these cascades are often performed in a two-phase system (e.g., aqueous/organic), which helps to separate the enzymes and substrates and simplify product isolation. diva-portal.org More recently, photoenzymatic DKR methods have been developed, combining visible-light photoredox catalysis for racemization with enzyme catalysis for resolution under mild conditions. rsc.org

Table 1: Examples of Enzymatic DKR Systems for Amine Synthesis This table presents generalized data from studies on various amines to illustrate the principles of DKR.

DKR System TypeKey Enzymes/CatalystsTypical SubstratesKey FeaturesPotential Yield
ChemoenzymaticLipase (e.g., from Candida antarctica) + Ruthenium CatalystPrimary AminesCombines enzymatic selectivity with metal-catalyzed racemization. researchgate.net>90%
Bienzymatic Cascade(R)- and (S)-selective TransaminasesChiral Amines (e.g., 1-phenylethylamine)Stereoinversion occurs in an aqueous phase while acylation occurs in an organic phase. diva-portal.orgTheoretically up to 100%
PhotoenzymaticEnzyme (e.g., Lipase) + Photoredox CatalystPrimary Amines, DiaminesRacemization is driven by light under mild conditions. rsc.orgHigh Yield & Enantioselectivity
Amine Dehydrogenase (AmDH) Mediated Reductive Amination for Chiral Amines

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of carbonyl compounds to produce chiral amines. nih.govnih.gov This biocatalytic method is highly regarded for its efficiency and sustainability. The reaction involves the direct conversion of a prochiral ketone or aldehyde using ammonia as the nitrogen source and a nicotinamide (B372718) cofactor, such as NAD(P)H, as the hydride donor. nih.govnih.gov

The key advantages of AmDH-mediated synthesis include:

High Atom Economy : The reaction is highly atom-efficient, with the primary by-product being water or inorganic carbonate when ammonium (B1175870) formate (B1220265) is used as the nitrogen and hydride source. nih.gov

Excellent Stereoselectivity : AmDHs exhibit remarkable stereocontrol, often producing the chiral amine product with over 99% enantiomeric excess (ee). nih.govrsc.org

Sustainable Reagents : The process utilizes inexpensive and readily available ammonia as the amine donor. researchgate.net

Because the NAD(P)H cofactor is expensive, an in-situ regeneration system is essential for industrial applications. This is typically achieved by using a secondary enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), which recycles the oxidized cofactor (NAD(P)⁺) back to its active NAD(P)H form. nih.govfrontiersin.org While native AmDHs were initially limited to α-keto acids, protein engineering has successfully expanded their substrate scope to include a diverse range of aliphatic and aromatic ketones, making them versatile tools for chiral amine synthesis. researchgate.netfrontiersin.org

Table 2: Reductive Amination of Ketones using Amine Dehydrogenase Systems This table shows representative data on the conversion of various ketones to illustrate AmDH capabilities.

Enzyme SystemSubstrateProductConversionEnantiomeric Excess (ee)
AmDH + Cb-FDH nih.govProchiral Aliphatic & Aromatic Ketones(R)-AminesUp to quantitative>99%
Engineered SpAmDH + GDH frontiersin.org1-Hydroxy-2-butanone(2S)-2-amino-1-butanol91-99%>99%
Engineered L-AmDH researchgate.netArylaliphatic KetonesChiral AminesHighHigh

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into amine synthesis to minimize environmental impact. This involves a focus on sustainable solvents, reagents, energy efficiency, and waste minimization.

Solvent Minimization and Sustainable Reagent Utilization

The choice of solvent is critical in green chemistry. There is a significant push to replace hazardous solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) with more environmentally benign alternatives. acsgcipr.org For reductive amination reactions, solvents such as ethyl acetate, or bio-based options like cyclopentyl methyl ether (CPME) and Cyrene™, have proven effective. researchgate.netrsc.orgrsc.org

One-pot synthesis procedures, which combine multiple reaction steps without isolating intermediates, are a key strategy for solvent and waste reduction. wikipedia.org The one-pot reductive amination of carboxylic acids to primary amines using only hydrogen and ammonia over a heterogeneous catalyst is a prime example of a green and efficient process. researchgate.netrsc.org This approach is highly atom-economical and avoids the use of stoichiometric metal hydride reducing agents. organic-chemistry.org Furthermore, sourcing starting materials from renewable feedstocks, such as converting bio-based carboxylic acids or amino acids into amines, represents a significant step toward sustainability. researchgate.netchemistryviews.org

Energy Efficiency and Waste Reduction Strategies

Reducing energy consumption and waste generation are core goals of green process design. The efficiency of a chemical process can be quantified using metrics like the E-Factor (mass of waste per mass of product) and Process Mass Intensity (PMI). rsc.org Strategies to improve these metrics include the development of highly active and selective catalysts that can be recycled and reused, particularly those based on precious metals. researchgate.net In some processes, the entire reaction mixture, including the solvent and unreacted starting materials, can be recycled in a continuous operation, drastically reducing waste. rsc.org

Energy consumption in large-scale chemical production, such as ammonia synthesis, is a major concern. iipinetwork.org While specific data for this compound is not widely published, principles from related industries are applicable. Energy efficiency can be improved by optimizing reaction parameters like temperature and pressure, and by designing integrated processes that recover and reuse heat. ui.ac.irresearchgate.net For example, in amine treating plants, significant energy is consumed in the regeneration of the amine solution, highlighting the importance of optimizing circulation rates and heat exchange. ui.ac.irlut.fi

Scale-Up and Process Intensification Studies

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including ensuring consistent product quality, managing heat transfer, and maintaining safety. The most common industrial method for producing 3-methoxypropan-1-amine is the continuous vapor-phase catalytic amination of 3-methoxypropanol. google.com

Table 3: Typical Industrial Process Parameters for Synthesis of 3-Methoxypropan-1-amine Data is derived from patent literature describing the catalytic amination of 3-methoxypropanol.

ParameterTypical Value/ConditionReference
CatalystCu-Co/Al₂O₃-diatomite google.com
Temperature120–220 °C google.com
Pressure0.3–1.5 MPa google.com
Reactants3-methoxypropanol, Ammonia, Hydrogen
Process TypeContinuous, vapor-phase, fixed-bed reactor google.com
Post-ReactionCondensation, gas-liquid separation, distillation

Process Intensification (PI) aims to develop substantially smaller, cleaner, and more energy-efficient manufacturing technologies. aiche.org For amine synthesis, PI strategies include the use of continuous flow reactors, which offer superior heat and mass transfer compared to traditional batch reactors. This leads to better process control, enhanced safety, and often higher yields. rsc.org Other PI approaches involve integrating reaction and separation steps into a single unit, such as in reactive distillation, or using alternative energy sources like microwaves to reduce bulk heating requirements and improve energy efficiency. aiche.orginnotechalberta.ca

Mechanistic Studies of Chemical Reactivity and Functionalization

Elucidation of Reaction Mechanisms for 3-Methoxypropan-1-amine Hydrochloride

The chemical behavior of 3-Methoxypropan-1-amine is defined by the interplay between its primary amine and methoxy (B1213986) functional groups. Understanding the mechanisms governing its reactivity is crucial for its application in chemical synthesis.

While primary amines can undergo various oxidation reactions, detailed studies on 3-Methoxypropan-1-amine specifically point towards its decomposition pathways under thermal and oxidative stress. Research into its thermal decomposition in aqueous solutions reveals that the presence of dissolved oxygen can initiate its degradation. tandfonline.com

The proposed mechanism at lower temperatures (e.g., 70°C) with trace amounts of dissolved oxygen begins with hydrogen abstraction by an oxygen molecule. tandfonline.com This initiation step forms a 3-Methoxypropan-1-amine radical and a hydroperoxyl radical (HO₂), which then propagate a chain reaction. This process leads to a relatively high yield of propionate. The decomposition also results in the formation of other carboxylic acids, including acetate and formate (B1220265), indicating the cleavage of C-C bonds within the molecule. tandfonline.com

A study on the thermal decomposition of 3-Methoxypropylamine (B165612) (MPA) under different conditions yielded various carboxylic acids, highlighting the diversification of products based on reaction parameters.

ConditionFormate YieldAcetate YieldPropionate Yield
<5 ppb DO, 280°C110 ppb260 ppb400 ppb
20 ppb DO, 70°C<2 ppb60 ppb1270 ppb
Data sourced from a study on the thermal decomposition of a 10 ppm initial MPA solution. tandfonline.com

The primary amine moiety in 3-Methoxypropan-1-amine is at a reduced state and is not typically subject to further reduction. Instead, the amine functional group is itself the product of reduction reactions from various nitrogen-containing functional groups. The synthesis of primary amines is a fundamental process in organic chemistry, with several established pathways that offer high selectivity. jove.com

Key reductive pathways to synthesize primary amines include:

Reduction of Nitriles: Nitriles can be effectively converted to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.comlibretexts.org

Reduction of Nitro Compounds: The reduction of nitro groups is another common method. This can be achieved through catalytic hydrogenation or by using active metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium. jove.comyoutube.com

Reduction of Amides: Amides can be reduced to primary, secondary, or tertiary amines, depending on their structure, using agents like LiAlH₄. youtube.com

Reduction of Oximes and Azides: Oximes and azides also serve as precursors to primary amines and can be reduced via catalytic hydrogenation or with hydride reagents. jove.comyoutube.com

These methods allow for the selective formation of the primary amine functional group found in 3-Methoxypropan-1-amine from various starting materials.

The primary amine group is characterized by the presence of a lone pair of electrons on the nitrogen atom. This lone pair makes the amine a potent nucleophile, capable of donating its electrons to an electrophilic center to form a new covalent bond. This nucleophilic character is the basis for many of the derivatization strategies involving 3-Methoxypropan-1-amine. The reactivity of the amine allows it to attack a wide range of electrophiles, including alkyl halides, acyl chlorides, and carbonyl compounds.

The methoxy group consists of an ether linkage (C-O-C), which is generally stable and unreactive under many conditions, making ethers useful as solvents. wikipedia.orglibretexts.org However, this bond can be cleaved under harsh conditions, typically involving strong acids. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The most common reaction involving the methoxy group is ether cleavage with strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgchemistrysteps.com

The mechanism for this cleavage involves two main steps:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the methoxy group into a good leaving group (an alcohol). chemistrysteps.comyoutube.com

Nucleophilic Attack: A halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the adjacent carbon atom. In the case of 3-Methoxypropan-1-amine, this would be a primary carbon, so the reaction proceeds via an Sₙ2 mechanism. wikipedia.orglibretexts.orgyoutube.com This attack displaces the alcohol and forms an alkyl halide.

Studies on the thermal decomposition of 3-Methoxypropylamine at high temperatures (280°C) in the absence of oxygen suggest that the initial step of decomposition is the hydrolysis of the ether group, which also demonstrates the potential for reactivity at this site under forcing conditions. tandfonline.com

Derivatization Strategies for Novel Chemical Entities

The nucleophilic nature of the primary amine in 3-Methoxypropan-1-amine allows for a variety of derivatization strategies to produce novel chemical entities. By reacting the amine with different electrophiles, a diverse range of substituted analogues can be synthesized.

One of the most common strategies is N-alkylation , where the amine reacts with alkyl halides to form secondary and tertiary amines. The reaction proceeds via nucleophilic substitution. Further alkylation can lead to the formation of quaternary ammonium (B1175870) salts.

Another significant strategy is reductive amination (also known as reductive alkylation). This method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to a more substituted amine. organic-chemistry.org Common reducing agents for this purpose include sodium borohydride and sodium triacetoxyborohydride. organic-chemistry.org This one-pot procedure is highly efficient for creating secondary amines.

The following table summarizes key derivatization strategies for the primary amine moiety.

StrategyElectrophileIntermediateProduct TypeReducing Agent (if applicable)
N-AlkylationAlkyl Halide (R-X)N/ASecondary Amine (R-NH-R')N/A
Reductive AminationAldehyde (R-CHO)ImineSecondary Amine (R-CH₂-NH-R')Sodium Borohydride
Reductive AminationKetone (R-CO-R'')ImineSecondary Amine (R-CHR''-NH-R')Sodium Borohydride
N-AcylationAcyl Chloride (R-COCl)N/AN-substituted Amide (R-CONH-R')N/A
N-AcylationAcid Anhydride ((RCO)₂O)N/AN-substituted Amide (R-CONH-R')N/A

Conjugation Chemistry and Bioconjugation Potential

The primary amine of 3-methoxypropan-1-amine is a key functional group for conjugation chemistry, particularly in the field of bioconjugation. acs.orgthermofisher.com Primary amines are readily accessible and highly nucleophilic (in their deprotonated form), making them ideal targets for linking molecules together. thermofisher.comnih.gov

Common amine-reactive chemical groups used for bioconjugation include:

N-Hydroxysuccinimide (NHS) esters: These are highly reactive and form stable amide bonds with primary amines under mild, near-neutral pH conditions. youtube.comthermofisher.comnih.gov The reaction releases N-hydroxysuccinimide as a byproduct. thermofisher.com

Isothiocyanates and Isocyanates: These react with primary amines to form thiourea and urea linkages, respectively. thermofisher.com

Aldehydes: These can react with amines in a two-step process involving the formation of an imine followed by reductive amination to create a stable secondary amine linkage. acs.org

The versatility of these reactions allows 3-methoxypropan-1-amine to be potentially conjugated to a wide array of molecules, including proteins, peptides, and other biomolecules that have been functionalized with these amine-reactive groups. nih.gov The primary amines on the surface of proteins, such as the N-terminus of polypeptide chains and the side chain of lysine residues, are common targets for such conjugation reactions. thermofisher.comnih.gov

Reactive GroupTarget Functional GroupResulting Covalent BondTypical Reaction pH
NHS EsterPrimary AmineAmide7.2 - 9
ImidoesterPrimary AmineAmidine8 - 10
IsothiocyanatePrimary AmineThiourea7.0 - 9.0
AldehydePrimary AmineSecondary Amine (after reduction)~7.0

Structure-Reactivity Relationships in this compound Systems

The chemical reactivity of this compound is intrinsically linked to its molecular structure.

Primary Amine Group: As the primary site of nucleophilic attack, the accessibility and basicity of the amine are crucial. In the hydrochloride salt, the amine is protonated and inactive as a nucleophile. The pKa of the conjugate acid determines the pH at which the more reactive free amine form becomes available.

Propyl Chain: The three-carbon chain provides flexibility to the molecule. This conformational freedom can be advantageous in conjugation applications, allowing the amine group to orient itself effectively for reaction with a target molecule.

Methoxy Group: The methoxy group at the 3-position can influence the molecule's reactivity through electronic effects. The oxygen atom is electron-donating, which can increase the electron density along the carbon chain and potentially modulate the basicity and nucleophilicity of the amine group compared to a simple propylamine. nih.gov In some contexts, the presence of a methoxy group has been shown to enhance the nucleophilicity of an adjacent nitrogen atom. nih.gov Furthermore, the methoxy group can participate in hydrogen bonding, which may affect the molecule's solubility and interactions with solvents or other reactants.

Structural FeatureInfluence on ReactivitySignificance
Primary Amine (as Hydrochloride)Protonated form is non-nucleophilic; requires deprotonation to become reactive.Reaction pH is a critical parameter to control reactivity.
Alkyl Chain (Propyl)Provides conformational flexibility.Can facilitate optimal orientation for reactions, particularly in complex systems like bioconjugation.
Methoxy GroupElectron-donating properties may influence the amine's nucleophilicity. Can participate in hydrogen bonding.Can fine-tune the electronic properties and solubility of the molecule. nih.gov

Biological and Medicinal Chemistry Research Applications

Investigation of Biological Activity and Molecular Interactions

The molecular structure of 3-Methoxypropan-1-amine hydrochloride allows it to interact with various biological targets, including enzymes and receptors. The presence of the methoxy (B1213986) group can influence the compound's binding affinity and reactivity through hydrogen bonding and other non-covalent interactions. This has made it a useful tool for probing complex biological processes.

Enzyme Interaction Studies: Substrate and Inhibitor Characterization

In the field of enzymology, this compound serves as a valuable chemical probe. Researchers utilize this compound in biological studies to investigate enzyme interactions and their corresponding biochemical pathways. It can function as either a substrate, being chemically transformed by an enzyme, or as an inhibitor, blocking the enzyme's active site.

One notable application is in enzymatic cascade reactions. A study demonstrated the use of 3-methoxypropan-1-amine in such cascades for the dynamic kinetic resolution of amines. This process is crucial for the synthesis of chiral compounds, which are of high importance in the pharmaceutical industry due to the stereospecific nature of drug-receptor interactions.

Role in Metabolic Pathways and Signal Transduction Mechanisms

The compound is instrumental in studies aimed at elucidating metabolic pathways. The metabolism of alkyl amine-containing drugs is a critical area of pharmacology, often involving cytochrome P450 (P450) enzymes. These enzymes can oxidize amines, leading to the formation of various metabolites. nih.gov The pathways involved in the mechanism of action of this compound may include such metabolic processes and also signal transduction mechanisms. For instance, the metabolism of secondary alkyl amines can proceed through two primary routes: N-dealkylation to a primary amine or N-oxidation to a secondary hydroxylamine, both of which can lead to the formation of metabolic-intermediate (MI) complexes with P450 enzymes. nih.gov Studying how simple amines like this compound are processed provides insight into the broader metabolism of more complex drugs containing similar structural motifs.

Interaction with Neurotransmitter Systems (e.g., Serotonin (B10506), Dopamine)

There is evidence to suggest that this compound may interact with critical neurotransmitter systems, specifically those involving serotonin and dopamine (B1211576). Preliminary studies indicate it might influence these pathways, which are fundamental to mood regulation and cognitive function.

While direct studies on this compound are emerging, research on structurally related compounds provides valuable context. For example, 3-methoxytyramine (3-MT), the major metabolite of dopamine, has been shown to be a neuromodulator that can induce behavioral effects independently of dopamine, partly through the trace amine-associated receptor 1 (TAAR1). nih.govplos.org Furthermore, 3-MT demonstrates the ability to bind not only to dopamine receptors (D1 and D2) with moderate affinity but also to α2A-adrenergic receptors with high affinity. nih.gov These findings suggest a potential mechanism by which simple methoxy-alkylamines could exert influence within the central nervous system, warranting further investigation into the specific receptor binding profile of this compound.

Receptor SubtypeInteraction of Dopamine (IC₅₀ µM)Interaction of 3-Methoxytyramine (IC₅₀ µM)
Dopamine D11.1 ± 0.16121 ± 43
Dopamine D20.7 ± 0.336 ± 14
Alpha-2A Adrenergic2.6 ± 0.53.6 ± 0.2
Alpha-2C Adrenergic3.2 ± 0.755 ± 14
Data sourced from a study on cloned human receptors. nih.gov

Drug Discovery and Pharmaceutical Development Potential

The utility of this compound extends significantly into the realm of drug discovery, where it is primarily used as a structural scaffold in the synthesis of more complex, biologically active molecules.

Scaffold Design for Enzyme Inhibitors (e.g., β-secretase BACE1)

The compound has demonstrated potential in drug development, particularly as a scaffold for creating inhibitors that target specific enzymes implicated in disease. A key example is its application in the design of inhibitors for β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer's disease. BACE1 inhibitors often feature a tertiary amine capable of being protonated at physiological pH, allowing for electrostatic interactions with negatively charged aspartic acid residues (Asp32 and Asp228) in the enzyme's catalytic site. nih.gov The 3-methoxypropan-1-amine structure provides a suitable backbone that can be modified to fit the BACE1 active site, highlighting its role in developing disease-modifying therapies. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The 3-methoxypropylamine (B165612) motif is featured in compounds that have been subject to rigorous SAR analysis. For instance, in the development of the anticonvulsant Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), the 3-oxy site was systematically modified. nih.gov The study revealed that small, nonpolar, and nonbulky substituents at this position retained pronounced anticonvulsant activity, demonstrating that this part of the scaffold can accommodate hydrophobic groups. nih.gov

The following table summarizes key findings from the SAR study on Lacosamide analogs, focusing on the impact of modifications at the 3-oxy position.

3-Oxy Substituent (R in -OCH₂R)Anticonvulsant Activity (MES ED₅₀, mg/kg)
Methyl (Lacosamide)11.1
Ethyl10.1
Propyl14.7
Allyl12.3
Phenyl>100
Data adapted from a SAR study on Lacosamide analogs. nih.gov

Structure-Property Relationship (SPR) studies analyze how molecular structure influences physical and chemical properties, which in turn affect a drug's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). For scaffolds like 3-methoxypropylamine, key properties include solubility, lipophilicity (logP), and metabolic stability. The methoxy group, for example, can improve metabolic stability compared to more labile groups. nih.gov The relationship between a scaffold's structure and its properties is critical; for instance, increasing the number of rigid rings can alter material properties like crystallinity, which influences solubility and formulation characteristics. rsc.org Understanding these relationships allows chemists to fine-tune scaffolds to achieve a balance of potency, selectivity, and drug-like properties.

Development of Chiral Compounds for Pharmaceutical Applications

Chiral amines are critical components in a significant portion of commercial pharmaceuticals, as their specific three-dimensional arrangement is often essential for biological activity. cpu.edu.cn The synthesis of enantiopure chiral amines is a key challenge in drug development. cpu.edu.cn 3-Methoxypropan-1-amine can be utilized in processes designed to produce chiral molecules. For instance, it has been implicated in enzymatic cascade reactions for the dynamic kinetic resolution of amines, a sophisticated method for synthesizing chiral compounds that are highly relevant for the pharmaceutical industry. nih.gov Such biocatalytic methods, which may involve enzymes like transaminases or dehydrogenases, are prized for their high stereoselectivity and ability to function under mild, sustainable conditions, offering a significant advantage over traditional chemical routes. cpu.edu.cn

Design of Allosteric Modulators (e.g., Bcr-Abl inhibitors)

Allosteric modulators represent a sophisticated class of drugs that bind to a site on a protein distinct from the primary active site, inducing a conformational change that alters the protein's activity. The Bcr-Abl tyrosine kinase, an oncoprotein responsible for chronic myeloid leukemia (CML), is a key target for such inhibitors. mdpi.comnih.gov A notable allosteric site on the Abl kinase domain is the myristoyl binding pocket. nih.gov Inhibitors that target this site, such as asciminib (B605619) (ABL001), can effectively shut down kinase activity. nih.gov

Preclinical Characterization of Derivatives (e.g., In Vitro and In Vivo Efficacy)

Once a derivative incorporating the 3-methoxypropan-1-amine moiety is synthesized, it undergoes rigorous preclinical characterization to determine its potential as a therapeutic agent. This process involves a series of in vitro and in vivo evaluations.

In Vitro Characterization: The initial assessment involves testing the compound's activity in cell-free and cell-based assays. For example, if the target is a kinase, its inhibitory potential would be quantified by determining the IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity. mdpi.com In the context of developing GPR88 receptor agonists, derivatives are tested for their potency in stimulating receptor activity, measured by EC₅₀ values in cAMP assays. mdpi.com

In Vivo Efficacy: Compounds that show promising in vitro activity are advanced to in vivo studies using animal models of the target disease. For instance, a novel GPR88 agonist, RTI-122, was evaluated in a "drinking-in-the-dark" mouse model to test its efficacy in reducing binge-like alcohol consumption, demonstrating a significant therapeutic effect. mdpi.com Similarly, the efficacy of Bcr-Abl inhibitors can be tested in murine bone marrow transplantation models using cells that express the Bcr-Abl protein. nih.gov These studies are crucial for establishing a proof-of-concept for the compound's therapeutic utility.

Metabolic Stability and Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a critical determinant of its success. The metabolic stability of a compound is a key component of this profile.

Metabolic stability is often first assessed in vitro using liver microsomes from various species, including humans, to measure the rate of metabolic degradation. These assays determine key parameters such as the metabolic half-life (t½) and intrinsic clearance (CL), which predict how quickly the compound will be eliminated from the body. mdpi.com The free base form of the title compound, 3-methoxypropylamine, has been identified in human blood, indicating its presence in the human exposome. nih.gov

The methoxy group within the 3-methoxypropan-1-amine structure is a potential site for metabolism, specifically O-demethylation, which can be a primary metabolic pathway. Identifying such "metabolically labile sites" is a key step in drug development. If a compound is metabolized too rapidly, as was the case with the GPR88 agonist RTI-13951–33 (t½ of 0.7 h), medicinal chemists will design analogues to block these sites and improve stability. mdpi.com For example, blocking benzylic hydroxylation in one series of compounds successfully improved metabolic stability in liver microsomes. The ultimate goal is to develop a compound with an optimized pharmacokinetic profile, such as a long half-life and good oral bioavailability, to ensure it remains at a therapeutic concentration in the body for an effective duration. nih.gov

Table 1: Example Metabolic Stability Parameters for Drug Candidates in Development. This table illustrates typical data obtained from in vitro liver microsomal stability assays, which are crucial for evaluating derivatives of compounds like this compound. Data is representative of findings reported in preclinical studies. mdpi.com
CompoundTargetHalf-Life (t½) in Liver MicrosomesClearance Classification
RTI-13951–33GPR88 Agonist2.2 minHigh Clearance
4-CMCSynthetic Cathinone> 60 minLow Clearance
4-MDMBSynthetic Cathinone< 20 minHigh Clearance
3-CMCSynthetic Cathinone20 - 60 minIntermediate Clearance

Applications in Peptoid Chemistry and Combinatorial Libraries

Integration of Methoxy Functionality into Peptoid Backbones

This compound is a valuable reagent in the field of peptoid chemistry. nih.gov Peptoids, or N-substituted glycines, are a class of peptide mimics that are resistant to proteolytic degradation, making them attractive candidates for drug development. The synthesis of peptoids often involves a two-step submonomer method where a primary amine is introduced. This compound serves as a primary amine building block, allowing for the specific introduction of a methoxy-terminated side chain onto the peptoid backbone. nih.gov This functionality can influence the peptoid's solubility, conformational preferences, and binding interactions. Research has shown its successful integration in the generation of dipeptoids, with studies reporting yields greater than 75% under optimized conditions. nih.gov

High-Throughput Screening Library Generation

The discovery of new drug leads often begins with high-throughput screening (HTS), where vast libraries of chemical compounds are tested for activity against a biological target. Combinatorial chemistry is the engine that generates these libraries, enabling the synthesis of a large number of structurally diverse molecules in a systematic and efficient manner.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations (e.g., DFT Studies)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties and reactivity of 3-Methoxypropan-1-amine hydrochloride. These calculations provide a static, ground-state picture of the molecule.

The electronic structure of a molecule is fundamental to its chemical character. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. irjweb.comnih.govaimspress.com For this compound, the electron-donating methoxy (B1213986) group and the protonated amine functionality significantly influence the electron distribution and orbital energies.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net These maps are invaluable for predicting how the molecule will interact with other chemical species. nih.gov For this compound, MEP analysis would typically reveal electron-rich regions (negative potential), primarily around the oxygen atom of the methoxy group, making it a likely site for electrophilic attack. Conversely, electron-deficient regions (positive potential) would be concentrated around the hydrogen atoms of the protonated amine group (-NH3+), indicating these are sites for nucleophilic interaction. nih.gov

Table 1: Illustrative Frontier Orbital Data for 3-Methoxypropan-1-amine

This table presents hypothetical data typical of a DFT analysis to illustrate the concepts.

ParameterEnergy (eV)Description
EHOMO -9.5Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability.
ELUMO 2.1Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability.
Energy Gap (ΔE) 11.6The difference between LUMO and HOMO energies, reflecting the molecule's kinetic stability. irjweb.com

DFT calculations can predict a molecule's reactivity through various descriptors derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness. irjweb.comnih.gov A soft molecule, characterized by a small HOMO-LUMO gap, is generally more reactive than a hard molecule. nih.gov These parameters help in understanding the molecule's propensity to participate in chemical reactions.

Furthermore, quantum chemical methods can model entire reaction pathways, for instance, in oxidation or substitution reactions that 3-Methoxypropan-1-amine can undergo. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction thermodynamics. This modeling provides a mechanistic understanding of how the compound transforms, which is crucial for its application as a synthetic intermediate.

The unprotonated form of the title compound, 3-Methoxypropylamine (B165612), is recognized for its use as a corrosion inhibitor, particularly in steam condensate systems and for the treatment of aluminum surfaces. atamankimya.comatamanchemicals.comulisboa.pt DFT studies are pivotal in elucidating the mechanism behind this inhibitive action. Such studies model the interaction between the inhibitor molecule and a metal surface (e.g., iron or aluminum).

The calculations can determine the most stable adsorption geometry, identifying which parts of the molecule bind to the surface. It is expected that the nitrogen atom of the amine group and the oxygen atom of the ether linkage would act as primary adsorption centers, donating lone-pair electrons to the vacant d-orbitals of the metal atoms. By calculating the adsorption energy, DFT can quantify the strength of the metal-inhibitor bond, explaining the formation of a protective film that prevents corrosion. atamanchemicals.com

Molecular Dynamics (MD) Simulations

While quantum methods provide a static view, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD is particularly useful for studying conformational changes and interactions in a solution or with large biological systems.

This compound possesses significant conformational flexibility due to the rotation around its single bonds. MD simulations in a solvent, such as water, can explore the potential energy surface of the molecule to identify its most stable conformations. These simulations track the atomic motions over time, revealing how the molecule folds and flexes and the timescale of these changes. This analysis provides a realistic picture of the molecule's structure and dynamics in its operational environment, which can influence its reactivity and binding capabilities. nih.gov

The compound has been utilized in biological research to study enzyme interactions and serves as a scaffold for developing enzyme inhibitors, such as those targeting the β-secretase (BACE1) enzyme implicated in Alzheimer's disease. MD simulations are an essential tool for studying these binding interactions in detail.

In a typical simulation, the ligand (this compound or its derivative) is placed in the binding site of a macromolecule (e.g., an enzyme). The simulation then reveals the dynamic process of binding and unbinding, the stability of the ligand in the active site, and the specific intermolecular interactions—such as hydrogen bonds and hydrophobic contacts—that anchor it. mdpi.com Furthermore, MD simulations can be used to calculate the binding free energy, a quantitative measure of binding affinity that is critical in drug design and development. nih.gov

Table 2: Illustrative Binding Energy Contribution for Ligand-Enzyme Complex

This table provides a hypothetical breakdown of interactions as would be determined from an MD simulation.

Interaction TypeContributing Atoms/GroupsEstimated Energy (kcal/mol)
Hydrogen Bond Amine (-NH3+) with Aspartate residue-4.5
Hydrogen Bond Methoxy (-OCH3) with Serine residue-2.1
Hydrophobic Propyl chain with Leucine/Valine residues-3.2
Total Binding Energy --9.8

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of molecules with their physical, chemical, or biological activities. mdpi.comqsartoolbox.org 3-Methoxypropan-1-amine has been included as a data point in the development and validation of several QSAR and Quantitative Structure-Property Relationship (QSPR) models aimed at predicting specific endpoints.

QSAR studies incorporating 3-methoxypropan-1-amine have been utilized to predict toxicological and physicochemical properties. In one study, it was part of a large dataset of 1994 compounds used to create a QSAR model for predicting 40-hour toxicity to the protozoan Tetrahymena pyriformis. qsardb.org The model recorded a specific toxicity value (log(1/IGC50)) for the compound, contributing to a broader understanding of how molecular structure influences aquatic toxicity. qsardb.org

Another QSAR approach, known as Graph Machines, used 3-methoxypropan-1-amine in a training set of 46 amines to model thermodynamic properties relevant to CO2 capture. researchgate.net This model aimed to predict the acidity constant (pKa*), a key parameter in the efficiency of amine scrubbing technologies for post-combustion carbon capture. researchgate.net Furthermore, in the field of analytical chemistry, a Quantitative Structure-Retention Relationship (QSRR) model was developed to predict the gas chromatography retention indices of various compounds, with 3-methoxypropan-1-amine included in the dataset. acs.org

QSAR/QSPR Study FocusPredicted PropertyRole of 3-Methoxypropan-1-amine
Ecotoxicology 40-h Tetrahymena toxicity (pIGC50). qsardb.orgMember of compound dataset for model development. qsardb.org
Environmental Engineering Thermodynamic constants (pKa*) for CO2 capture. researchgate.netMember of training set for Graph Machine-based QSAR model. researchgate.net
Analytical Chemistry Gas chromatography retention index. acs.orgMember of compound dataset for QSRR model. acs.org

In medicinal chemistry, 3-methoxypropan-1-amine serves as a crucial building block or structural motif in the synthesis of libraries of compounds for drug discovery. semanticscholar.orgnih.govacs.org While direct QSAR models for designing analogues of 3-methoxypropan-1-amine itself are not the primary focus, the principles of structure-activity relationships (SAR), a concept closely related to QSAR, are extensively applied. acs.orgacs.org In these studies, the 3-methoxypropyl group is systematically incorporated and modified to probe its effect on binding affinity, selectivity, and pharmacokinetic properties.

For instance, in the development of inhibitors for Beta Secretase (BACE1), a target for Alzheimer's disease, 3-methoxypropan-1-amine was used to create a series of aminomethyl-derived analogues. acs.orgnih.gov The optimization of the amine substituent was found to be critical for balancing hydrogen-bonding ability with ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov Similarly, in the design of DNA gyrase B inhibitors active against ESKAPE pathogens, a compound featuring a 3-methoxypropylamino group retained low nanomolar inhibition, demonstrating the value of this substituent in maintaining potency. nih.gov The insights gained from these systematic variations guide the rational design of new molecules with improved therapeutic profiles. acs.orgnih.gov

Therapeutic TargetRole of the 3-Methoxypropylamino Moiety
Beta Secretase (BACE1) Used as a key amine substituent to optimize potency and ADME properties of inhibitors. acs.orgnih.gov
Butyrylcholinesterase (BChE) Incorporated as a side chain in the lead optimization of inhibitors for Alzheimer's disease. nih.gov
DNA Gyrase B Included as a C5 substituent on a benzothiazole (B30560) scaffold, retaining low nanomolar inhibition against the enzyme. nih.gov
Bcr-Abl (Allosteric Site) Used in the synthesis of a library of pyrazolo[3,4-d]pyrimidines to explore SAR for allosteric inhibitors. acs.orgnih.gov

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful computational strategies for identifying promising molecules from vast chemical spaces. 3-Methoxypropan-1-amine and its derivatives have been featured in such approaches across different scientific domains.

In the context of materials science and environmental technology, a computational approach involving molecular simulations and machine learning was used for the in silico screening of hundreds of potential candidates for CO2 capture, a library which included 3-methoxypropylamine. researchgate.net This screening helped identify promising classes of amines for this application. researchgate.net

In drug discovery, the compound is frequently used as a building block in the creation of combinatorial and virtual libraries. For example, its use in the synthesis of potential Cereblon-targeting agents provided a proof-of-principle for using virtual screens to identify novel molecular structures for building new chemical libraries. google.com In the development of DNA gyrase B inhibitors, researchers noted that the three-dimensional pharmacophore models constructed could serve as a useful tool for the in silico screening of large compound databases. acs.org Similarly, the discovery of a lead compound for allosteric Bcr-Abl inhibitors originated from screening a large combinatorial library, and subsequent optimization efforts involved synthesizing focused libraries using building blocks like 3-methoxypropan-1-amine. acs.orgnih.gov These examples underscore the utility of the compound as a component in virtual and real libraries designed for high-throughput and in silico screening campaigns.

Materials Science and Advanced Industrial Applications Research

Corrosion Inhibition Mechanisms and Performance Enhancement

3-Methoxypropan-1-amine hydrochloride, and its free base form 3-Methoxypropylamine (B165612) (MOPA), demonstrate significant efficacy as corrosion inhibitors, particularly for steel in various industrial environments. researchgate.net The protective mechanism is multifaceted, involving surface adsorption and neutralization of corrosive species.

The effectiveness of 3-Methoxypropylamine (MOPA) as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal's surface, creating a protective barrier against corrosive agents. Studies have shown that this adsorption process follows the Langmuir adsorption isotherm. researchgate.netresearchgate.net This model assumes that a monolayer of the inhibitor molecules forms on the metal surface and that there is a fixed number of adsorption sites, with each site holding one adsorbate molecule.

The adherence to the Langmuir isotherm implies a spontaneous and stable inhibition process. researchgate.net The thermodynamic parameter, the Gibbs free energy of adsorption (ΔG°ads), provides insight into the nature of this interaction. Negative values for ΔG°ads indicate that the adsorption is a spontaneous process. researchgate.netscielo.org.mx The magnitude of this value suggests that the primary mechanism is physical adsorption, which involves electrostatic interactions between the inhibitor molecules and the charged metal surface. researchgate.net The degree of surface coverage increases with a higher concentration of the inhibitor, as more molecules become available to attach to the metal surface, thereby impeding the formation of metal oxides. researchgate.net

Table 1: Adsorption Characteristics of 3-Methoxypropylamine (MOPA)

ParameterFindingImplication
Adsorption Model Follows Langmuir Adsorption Isotherm researchgate.netresearchgate.netMonolayer, uniform surface coverage.
Thermodynamics Negative ΔG°ads value researchgate.netSpontaneous and stable adsorption process.
Adsorption Type Physical Adsorption (Physisorption) researchgate.netAdsorption is based on electrostatic forces.
Concentration Effect Inhibition efficiency increases with concentration researchgate.netGreater surface coverage is achieved at higher concentrations.

Electrochemical studies confirm the formation of a protective inhibitor film on metal surfaces. Techniques such as polarization measurements and electrochemical impedance spectroscopy (EIS) are used to characterize these films. Polarization diagrams have revealed that 3-Methoxypropylamine acts as a mixed-type inhibitor. researchgate.net This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

EIS studies, often represented by Nyquist plots, show that the presence of the inhibitor increases the charge-transfer resistance (Rct) and decreases the double-layer capacitance (Cdl). scielo.org.mx An increase in the diameter of the semicircle on a Nyquist plot with increasing inhibitor concentration points to enhanced corrosion protection. scielo.org.mx The increased charge-transfer resistance indicates that it is more difficult for charge to move across the metal-solution interface, thereby slowing the rate of corrosion. The decrease in double-layer capacitance is attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules, which effectively thickens the electrical double layer. scielo.org.mx

Table 2: Electrochemical Findings for Inhibitor Film

TechniqueObservationInterpretation
Polarization Affects both anodic and cathodic curves researchgate.netMixed-type inhibitor, suppressing both metal dissolution and hydrogen evolution.
Electrochemical Impedance Spectroscopy (EIS) Increased charge-transfer resistance (Rct) scielo.org.mxSlower corrosion rate due to inhibition of charge transfer at the interface.
Electrochemical Impedance Spectroscopy (EIS) Decreased double-layer capacitance (Cdl) scielo.org.mxAdsorption of inhibitor molecules displaces water, forming a protective film.

In steam condensate systems, corrosion is often driven by the presence of dissolved gases, primarily carbon dioxide, which forms carbonic acid and lowers the pH of the condensate. atamankimya.comunichemchemicalindustries.com 3-Methoxypropylamine is widely used as a neutralizing amine to combat this form of acidic corrosion. atamankimya.comsilverfernchemical.comifotop.ru Its function is to elevate the pH of the water by neutralizing the carbonic acid. unichemchemicalindustries.com

This compound is particularly suitable for this application due to its volatility, which allows it to be carried over with the steam and distribute throughout the entire condensate system. unichemchemicalindustries.com It possesses a desirable distribution ratio and high basicity, ensuring effective neutralization. atamankimya.com By maintaining a more alkaline environment, it helps preserve the protective iron oxide (passivating) layer on the metal surfaces, preventing further corrosion. unichemchemicalindustries.com It can be used as a morpholine (B109124) substitute in water treatment formulations. atamankimya.comsilverfernchemical.com

The performance of 3-Methoxypropylamine can be enhanced when used in combination with other corrosion inhibitors, creating a synergistic effect. For instance, it is sometimes used in conjunction with oxygen scavengers like hydrazine (B178648) to provide comprehensive protection against both acid and oxygen-induced corrosion in steam systems. atamankimya.com

Furthermore, it can be part of a blended amine formulation. google.com Such blends are designed to provide a wider range of protection across different parts of a system where temperatures and condensation rates vary. The combination of amines with different volatilities and basicities can offer more uniform pH control throughout a complex industrial process, such as in refinery overhead systems, than a single amine could achieve on its own. google.com

Polymer Chemistry and Resin Modification

The reactive primary amine group and the methoxy (B1213986) functionality make 3-Methoxypropylamine a valuable monomer and modifier in polymer chemistry.

3-Methoxypropylamine serves as a building block in the synthesis of various polymers. It is notably used in the manufacture of polyamide resins. silverfernchemical.com In this context, the primary amine group can react with carboxylic acid groups or their derivatives (like acyl chlorides) through condensation polymerization to form amide linkages, which constitute the backbone of the polyamide chain.

The compound also reacts with acrylonitrile (B1666552) polymers to generate polyelectrolytes. These water-soluble polymers are utilized as flocculating agents in water treatment applications. silverfernchemical.com The incorporation of the amine modifies the polymer structure, imparting specific properties required for its intended application.

Enhancing Polymer Properties and Performance

This compound, and more commonly its free base form 3-Methoxypropylamine (MOPA), serves as a valuable monomer and modifier in the synthesis of advanced polymers. Its primary application in this field is in the manufacture of polyamide resins. atamankimya.comsilverfernchemical.com As a monofunctional primary amine, it can be incorporated into polymer structures to control molecular weight by acting as a chain terminator or to introduce specific side chains that modify the final properties of the resin.

The incorporation of the methoxypropyl group can influence several key characteristics of the resulting polyamide. These modifications can include:

Flexibility: The ether linkage in the side chain can increase the segmental mobility of the polymer backbone, potentially leading to improved flexibility and impact resistance compared to polyamides made with purely aliphatic diamines.

Solubility: The polarity imparted by the methoxy group can alter the solubility of the polyamide, making it more compatible with a wider range of solvents or other polymers in blended formulations.

Adhesion: The amine and ether functionalities can enhance the polymer's ability to adhere to various substrates, a critical factor in coating and adhesive applications.

While detailed quantitative data on the specific performance enhancements in publicly available literature is limited, its use in polyamide resin formulations points to its role in tailoring polymer properties for specialized industrial applications. atamankimya.comsilverfernchemical.com

Advanced Coating Formulations and Adhesion Promotion

This compound, through its free base form, is a key additive in the formulation of advanced coatings, where it functions as both an emulsifier and an adhesion promoter, particularly for metal substrates. atamankimya.comunivarsolutions.com Its bifunctional nature, possessing both a polar amine group and a moderately nonpolar ether segment, allows it to effectively modify surface and interfacial properties critical to coating performance.

In water-based anionic coatings and wax emulsions, 3-Methoxypropylamine acts as a powerful emulsifying agent. It reacts with fatty acids (like oleic acid) to form amine soaps, which are effective surfactants. atamankimya.com These soaps stabilize the dispersion of natural or synthetic waxes and resins in water, creating stable emulsions used in floor polishes, textile finishes, and water-based paints. atamankimya.com

A key feature of this amine in wax emulsion formulations is its volatility. During the drying process, the 3-Methoxypropylamine volatilizes along with the water. atamankimya.comsilverfernchemical.com This leaves behind a water-insoluble wax or polymer film, providing a durable and water-resistant finish. atamankimya.com This characteristic is highly desirable in protective coatings and polishes. A patent for wax emulsion polishes lists "methoxy propyl amine" as a key ingredient for emulsifying carnauba wax, demonstrating its practical application. google.com

Component TypeExample MaterialFunction in the Emulsion
Waxy MaterialCarnauba Wax / Polyethylene WaxForms the protective, water-resistant film.
Fatty AcidOleic AcidReacts with the amine to form the emulsifying soap.
Amine Neutralizer 3-Methoxypropylamine Forms amine soap; stabilizes the emulsion; volatilizes on drying.
SolventWaterContinuous phase for the dispersion.

The compound is widely cited as an effective adhesion promoter for coatings on aluminum and its alloys. atamankimya.comsilverfernchemical.com The mechanism of adhesion is rooted in the chemical interactions between the amine and the native oxide/hydroxide layer present on the metal surface. Aluminum surfaces are naturally covered by a thin layer of aluminum oxide (Al₂O₃) and aluminum hydroxide (Al(OH)₃), which presents sites for chemical bonding. researchgate.netresearchgate.net

The adhesion promotion by 3-Methoxypropylamine occurs through two primary interfacial mechanisms:

Lewis Acid-Base Interactions: The aluminum atoms on the surface oxide layer can act as Lewis acid sites (electron acceptors). The primary amine group (-NH₂) of the molecule contains a lone pair of electrons on the nitrogen atom, functioning as a Lewis base (electron donor). This allows for the formation of strong coordinate covalent bonds between the amine nitrogen and the aluminum sites on the surface. researchgate.net

Hydrogen Bonding: The surface of the aluminum oxide is rich in hydroxyl groups (Al-OH). The hydrogen atoms on the amine group can act as hydrogen bond donors, while the oxygen of the methoxy group and the nitrogen of the amine group can act as hydrogen bond acceptors. This network of hydrogen bonds forms a strong, stable interface between the metal substrate and the primer or coating. researchgate.netstuk.solutions

These chemical bonds create a robust interfacial layer that links the inorganic metal substrate to the organic polymer coating, significantly improving adhesion and the durability of the bond, especially in challenging environments. stuk.solutionsgoogle.com

Interaction TypeMolecule GroupMetal Surface SiteResulting Bond
Lewis Acid-Base InteractionAmine Group (-NH₂) NitrogenLewis Acidic Al³⁺ SiteCoordinate Covalent Bond (N → Al)
Hydrogen BondingAmine Group Hydrogens (-NH₂)Surface Hydroxyl Oxygen (Al-O-H)Interfacial Hydrogen Bond Network
Hydrogen BondingMethoxy Group Oxygen (-OCH₃)Surface Hydroxyl Hydrogen (Al-O-H)Interfacial Hydrogen Bond Network

Water Treatment Technologies and Flocculation Studies

3-Methoxypropylamine is utilized as a precursor in the synthesis of polymeric flocculants for water treatment applications. atamankimya.comsilverfernchemical.com While not typically used in its simple hydrochloride form, it is reacted with other monomers to create high-molecular-weight polymers that are effective in solid-liquid separation processes. Specifically, water-soluble polyelectrolytes are prepared by reacting 3-Methoxypropylamine with acrylonitrile polymers.

The flocculant derived from 3-Methoxypropylamine functions as a cationic polyelectrolyte. In an aqueous solution, the primary amine groups along the polymer chain become protonated (-NH₃⁺), imparting a positive charge to the macromolecule. This positive charge is fundamental to its flocculation mechanism when treating typical wastewater, where suspended particles (like clays, silica, and organic matter) are predominantly negatively charged.

The flocculation process is governed by two principal mechanisms:

Charge Neutralization: The positively charged cationic polymer adsorbs onto the surface of negatively charged colloidal particles. This neutralizes the surface charge, reducing the electrostatic repulsion (zeta potential) that keeps the particles suspended. With the repulsive barrier lowered, van der Waals forces of attraction can predominate, allowing the particles to aggregate. mdpi.comescholarship.org

Polymer Bridging: The long-chain nature of the polyelectrolyte is crucial for the bridging mechanism. A single polymer chain can adsorb onto multiple destabilized particles simultaneously, creating physical "bridges" that link the particles together. This process agglomerates smaller micro-flocs into much larger, more robust macro-flocs that are dense enough to settle out of suspension rapidly. mdpi.comresearchgate.netresearchgate.net

This dual-action mechanism makes such amine-modified polymers highly effective at clarifying water by removing turbidity and suspended solids. mdpi.com

While specific performance data for flocculants derived from this compound is not widely available in public literature, the optimization process follows standard principles for cationic polyelectrolytes. The effectiveness of a flocculant is highly dependent on both the characteristics of the water being treated and the operational parameters of the process. Optimization is typically conducted via laboratory-scale jar tests to determine the ideal conditions before full-scale implementation. austieca.com.autairanchemical.com

Key parameters requiring optimization include:

Flocculant Dosage: There is an optimal dosage range. Insufficient dosage leads to incomplete charge neutralization and bridging, while overdosing can lead to charge reversal and restabilization of the particles, hindering settling. mdpi.com

pH of the Water Matrix: pH affects both the surface charge of the suspended particles and the degree of protonation (charge density) of the cationic polymer. The optimal pH is one that maximizes the electrostatic attraction between the flocculant and the colloids. austieca.com.au

Initial Turbidity and Particle Characteristics: The nature and concentration of suspended solids dictate the required flocculant dosage. Higher turbidity generally requires a higher dosage.

Mixing Conditions: The process requires an initial rapid mix to ensure thorough dispersion of the flocculant, followed by a period of slow mixing to promote contact between particles and allow for the growth of large flocs without shearing them apart. austieca.com.autairanchemical.com

The following table provides a representative example of data from a jar test study for a generic cationic flocculant, illustrating how turbidity removal efficiency varies with dosage and initial water turbidity.

Representative Jar Test Data for a Cationic Flocculant (Illustrative Example)
Initial Turbidity (NTU)Flocculant Dosage (mg/L)Final Turbidity (NTU)Turbidity Removal (%)
50122.555.0%
28.183.8%
3 2.4 95.2%
54.990.2%
200535.282.4%
10 7.8 96.1%
1511.494.3%
2018.690.7%

Note: This table is an illustrative example based on typical flocculation optimization studies and does not represent actual experimental data for a 3-Methoxypropylamine-derived flocculant.

Specialty Chemical Synthesis and Industrial Catalysis

This compound, along with its free base form, 3-methoxypropylamine (MOPA), serves as a versatile building block and reagent in the fields of specialty chemical synthesis and industrial catalysis. The hydrochloride salt is often utilized to enhance the stability and ease of handling of the amine. Its utility stems from the presence of a primary amine group and a methoxy group, which impart specific reactivity and properties, making it a valuable intermediate in the production of a wide array of more complex molecules. guidechem.com

Role as a Chemical Intermediate

The primary application of this compound in synthesis is as a precursor or intermediate. Its nucleophilic amine group readily participates in various chemical transformations.

Pharmaceutical and Agrochemical Synthesis : In medicinal chemistry and drug discovery, the compound is an important intermediate for creating bioactive molecules and enzyme inhibitors. A notable synthetic application is its use in the formation of substituted imidazole derivatives. Research has demonstrated its reaction with dihydroxyacetone to yield 5-Hydroxymethyl-1-(3-methoxy)propylimidazole, a precursor for more complex pharmaceutical compounds. ambeed.com

Reaction Parameter Details
Starting Materials This compound, Dihydroxyacetone
Product 5-Hydroxymethyl-1-(3-methoxy)propylimidazole
Reported Yield 61%

Dye Manufacturing : The compound is a key raw material in the production of certain colorants. It is specifically used in the manufacturing process for Disperse Blue 60, a widely used dye.

Polymer and Surfactant Production : In materials science, 3-methoxypropan-1-amine is used to synthesize specialized polymers and resins. guidechem.com For instance, it reacts with acrylonitrile polymers to form water-soluble polyelectrolytes, which are effective as flocculating agents in water treatment applications. Furthermore, it is used to create amine soaps that function as emulsifiers in dispersions of synthetic and natural waxes, finding use in water-based paints, textile finishes, and floor polishes.

Industrial Catalysis and Production

While 3-methoxypropylamine can act as a catalyst in certain applications, such as in the production of floor waxes and water treatment agents, its most significant role in industrial catalysis relates to its own manufacturing process. The most efficient and industrially relevant method for producing 3-methoxypropylamine is through the catalytic amination of 3-methoxypropanol.

This continuous vapor-phase process is conducted in a fixed-bed reactor and is characterized by high conversion efficiency and selectivity, which minimizes the formation of byproducts and simplifies purification. google.com

A patented method outlines the specific conditions for this catalytic reaction, highlighting the use of a specialized catalyst to achieve high yields. google.com

Process Parameter Condition / Value Significance
Reactants 3-Methoxypropanol, Ammonia (B1221849), HydrogenCore components for the amination reaction.
Catalyst Copper-Cobalt on Alumina-Diatomite support (Cu-Co/Al₂O₃-diatomite)Provides the active sites for the dehydration and amination steps.
Operating Pressure Normal Pressure – 5.0 MPaControls reactant phase and reaction rate.
Operating Temperature 50 – 360 °COptimizes catalyst activity and reaction kinetics.
Ammonia to Alcohol Molar Ratio 1.0 – 15.0 : 1An excess of ammonia drives the reaction towards the primary amine product.
Hydrogen to Alcohol Molar Ratio 0.1 – 10.0 : 1Hydrogen is used to maintain catalyst stability and activity.
Liquid Hourly Space Velocity 0.1 – 3.0 h⁻¹Determines the residence time of reactants in the catalyst bed.

This catalytic process represents a significant advancement in the scalable production of 3-methoxypropylamine, ensuring a steady supply for its diverse industrial applications. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction, performed to improve the compound's physical properties for storage and transport.

Advanced Analytical and Spectroscopic Research Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation and Interaction Studies

High-resolution spectroscopy provides a detailed view of the molecular structure and electronic environment of 3-Methoxypropan-1-amine hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy are indispensable for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Molecular Interactions

NMR spectroscopy is a powerful non-destructive technique for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.

Research Findings: In ¹H NMR spectroscopy, the protons on the carbon adjacent to the electron-withdrawing ammonium (B1175870) group (–CH₂NH₃⁺) are deshielded and typically appear at a chemical shift (δ) between 2.3 and 3.0 ppm. libretexts.org Protons next to the ether oxygen (CH₃O– and –OCH₂) are also deshielded, appearing in the δ 3.0-4.0 ppm range. The protons of the central methylene (B1212753) group (–CH₂–) would resonate further upfield. The labile protons of the ammonium group (–NH₃⁺) can appear as a broad signal over a wide chemical shift range, and their signal disappears upon exchange with deuterium (B1214612) oxide (D₂O), a key method for their identification. ntu.edu.sgpressbooks.pub

For conformational analysis, the three-bond coupling constants (³J) between protons on adjacent carbons (C1-C2 and C2-C3) can be analyzed. The magnitude of these coupling constants is dependent on the dihedral angle, allowing researchers to determine the relative populations of anti and gauche conformers in solution. Studies on similar structures, like (3-aminopropyl)triethoxysilane, have successfully used this approach to quantify conformational equilibria. researchgate.net Molecular interactions, particularly hydrogen bonding between the –NH₃⁺ group and the chloride anion or solvent molecules, influence the chemical shifts of the N-H protons and adjacent C-H protons. msu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹H NMR Predicted δ (ppm)Splitting Pattern¹³C NMR Predicted δ (ppm)
CH₃-O-~3.3Singlet (s)~58
-O-CH₂-~3.4Triplet (t)~70
-CH₂-CH₂-NH₃⁺~1.8Quintet (quin)~28
-CH₂-NH₃⁺~2.9Triplet (t)~38-45
-NH₃Variable (broad)Singlet (s, broad)N/A

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS) for Impurity Profiling and Metabolite Identification

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for identifying related substances. When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a highly sensitive and specific method for impurity profiling and metabolite identification. americanpharmaceuticalreview.comresolvemass.ca

Research Findings: Impurity profiling is essential during pharmaceutical development to identify and characterize substances originating from the manufacturing process. americanpharmaceuticalreview.comhpst.cz For this compound, potential impurities could include unreacted starting materials, byproducts from side reactions, or degradation products. LC-MS is the preferred method for this analysis. resolvemass.canih.gov The compound is first separated from its impurities by LC, and the eluent is introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which is used to determine the elemental composition of an unknown impurity. americanpharmaceuticalreview.com Subsequent fragmentation analysis (MS/MS) helps in elucidating its structure.

Metabolite identification often involves GC-MS, particularly for small molecules. Since amines can be challenging to analyze directly by GC, derivatization is often employed to make them more volatile and improve their chromatographic behavior. mdpi.comnih.gov Potential metabolic pathways for 3-Methoxypropan-1-amine could include N-dealkylation, O-demethylation, or oxidation, and the resulting metabolites could be identified by comparing their mass spectra to those of reference standards or by interpreting their fragmentation patterns.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Molecular Interactions

IR and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and study intermolecular forces.

Research Findings: The IR spectrum of this compound is dominated by features characteristic of an amine salt. spectroscopyonline.com A very broad and strong absorption is expected in the 2800-3200 cm⁻¹ region, which is assigned to the N-H stretching vibrations of the primary ammonium group (–NH₃⁺). researchgate.net This broadening is a direct consequence of strong hydrogen bonding between the ammonium protons and the chloride anion. cdnsciencepub.comcdnsciencepub.com Other key peaks include the C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹, the C-O-C stretching of the ether group typically around 1100 cm⁻¹, and the NH₃⁺ deformation (bending) bands around 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. sapub.org Therefore, the C-C and C-O backbone stretches are often strong in the Raman spectrum, whereas the polar N-H and O-H stretches are less intense. The combined use of IR and Raman provides a more complete vibrational profile of the molecule, confirming the presence of all key functional groups and providing insight into the hydrogen bonding network. stinstruments.comthermofisher.com

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity/Shape
N-H StretchPrimary Amine Salt (-NH₃⁺)2800 - 3200Strong, Very Broad
C-H StretchAlkyl (CH₂, CH₃)2850 - 2960Medium to Strong
N-H Bend (Asymmetric)Primary Amine Salt (-NH₃⁺)~1600Medium
N-H Bend (Symmetric)Primary Amine Salt (-NH₃⁺)~1500Medium
C-O-C StretchEther1080 - 1150Strong

Chromatographic Separations for Complex Mixture Analysis

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. HPLC, UPLC, and GC are routinely used to assess the purity and composition of chemical samples like this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

HPLC and its modern advancement, UPLC, are the primary techniques for determining the purity and performing quantitative analysis of non-volatile or thermally sensitive compounds like this compound. nih.gov

Research Findings: The analysis of small, polar amines by reversed-phase HPLC can be challenging due to poor retention on standard C18 columns. chromatographyonline.com However, several strategies can overcome this. One approach is to use ion-pairing chromatography, where an agent is added to the mobile phase to form a neutral complex with the amine, enhancing its retention. Another common strategy is pre-column derivatization, where the amine is reacted with a reagent (e.g., dansyl chloride or o-phthalaldehyde) to attach a chromophore, which not only improves retention but also significantly enhances detection by UV or fluorescence detectors. rsc.orgoeno-one.eu For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. rsc.org

UPLC systems use smaller particle size columns (sub-2 µm) and higher pressures than traditional HPLC, resulting in significantly faster analysis times, better resolution, and increased sensitivity. acs.orgwaters.com A UPLC-MS method would be highly effective for purity analysis, providing a rapid separation of the main component from any impurities, with the mass spectrometer confirming the identity of each peak. waters.com

Gas Chromatography (GC) for Volatile Product Analysis

GC is a powerful technique for the separation and analysis of volatile compounds. ccsknowledge.com In the context of this compound, its primary use is for the analysis of volatile impurities, such as residual solvents from the synthesis and purification process.

Research Findings: The direct analysis of amines by GC can be problematic due to their polarity, which causes adsorption to active sites in the column, leading to poor peak shape (tailing). labrulez.comrestek.com This can be overcome by using specialized, base-deactivated columns (e.g., Rtx-Volatile Amine columns) designed to minimize these interactions. restek.comrsc.org

For analyzing volatile impurities like residual solvents (e.g., ethanol, isopropanol, diethyl ether), headspace GC (HS-GC) is the standard technique in the pharmaceutical industry. thermofisher.comshimadzu.co.ukchromatographyonline.com In HS-GC, the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. technologynetworks.com This prevents non-volatile matrix components, like the amine salt itself, from contaminating the GC system. A Flame Ionization Detector (FID) is typically used for quantification due to its robust and near-universal response to organic compounds. shimadzu.eu This method is crucial for ensuring that residual solvent levels are below the safety limits prescribed by regulatory bodies. chromatographyonline.comshimadzu.eu

Advanced Characterization of Surface Interactions

The elucidation of interfacial phenomena at the molecular level is critical for understanding and optimizing the performance of materials functionalized with amine compounds. Advanced spectroscopic and microscopic techniques provide unparalleled insights into the adsorption behavior and the resulting surface morphology of materials treated with molecules like this compound. These methods are indispensable for correlating macroscopic properties with nanoscale surface characteristics.

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique capable of providing detailed vibrational information of molecules adsorbed onto a nanostructured metal surface, typically gold or silver. The technique relies on the amplification of the Raman scattering signal by factors of up to 1010–1011, which can enable the detection of even single molecules. wikipedia.org This enhancement is primarily attributed to two mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance (LSPR) on the metallic nanostructures, and a chemical enhancement involving charge-transfer complexes between the analyte and the surface. nih.gov

In the context of this compound, SERS can be a powerful tool to study its adsorption behavior on various substrates. While direct SERS studies on this specific compound are not prevalent in the reviewed literature, extensive research on similar short-chain amines and functionalized molecules provides a strong basis for its potential application. For instance, SERS has been effectively used to study the adsorption kinetics and orientation of amines on silver electrodes. mdpi.com

The adsorption of amine-containing molecules onto a SERS-active substrate, such as silver or gold nanoparticles, would likely involve the interaction of the amine group's lone pair of electrons with the metal surface. This interaction would cause characteristic shifts in the vibrational frequencies of the molecule, which can be detected in the SERS spectrum. Key vibrational modes that would be of interest include the C-N stretching, N-H bending, and C-O-C stretching modes of the methoxy (B1213986) group. The orientation of the adsorbed molecule relative to the surface can often be inferred from the relative enhancement of different vibrational modes, according to SERS surface selection rules.

A hypothetical SERS analysis of this compound adsorbed on a silver nanoparticle substrate could yield spectral data similar to that observed for other small amines. The table below presents potential characteristic Raman and SERS bands based on known vibrational frequencies for analogous amine and ether compounds.

Vibrational ModeExpected Raman Shift (cm-1)Potential SERS Observations and Interpretations
ν(N-H)3300-3500Broadening or shift in the SERS spectrum may indicate hydrogen bonding or interaction of the amine group with the surface.
ν(C-H)2850-3000Changes in relative intensities could suggest specific orientations of the propyl chain on the surface.
νas(C-O-C)1100-1150Enhancement of this mode would confirm the presence and interaction of the methoxy group near the plasmonic surface.
ν(C-N)1000-1250A significant shift or enhancement is expected, indicating direct interaction of the nitrogen atom with the metal surface.
δ(CH2)1450-1480Subtle shifts can provide information about conformational changes upon adsorption.

This table is illustrative and based on general vibrational frequencies for amine and ether functional groups. Actual peak positions and enhancements would depend on the specific experimental conditions.

The quantitative analysis of adsorbates using SERS can be challenging but is achievable, often showing a logarithmic or power-law relationship between signal intensity and concentration over a limited range. researchgate.net This would allow for the study of adsorption isotherms and the determination of surface affinity for this compound on different materials.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface Morphology of Treated Materials

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful imaging techniques that provide complementary information about the surface morphology of materials. While SEM offers high-resolution, two-dimensional images of surface topography over large areas, AFM provides three-dimensional surface profiles with nanoscale vertical resolution. mdpi.com

Scanning Electron Microscopy (SEM)

For example, if the compound is used to functionalize or treat a surface, SEM can reveal changes in morphology, such as the formation of aggregates, films, or specific patterns. In studies of epoxy-amine cured films, SEM has been used to elucidate interface and interphase morphology, including the impact of environmental conditions on surface structure formation. researchgate.net When examining materials, SEM can provide qualitative and quantitative data on particle size, shape, and distribution.

Atomic Force Microscopy (AFM)

AFM operates by scanning a sharp tip, attached to a flexible cantilever, across a sample surface. The deflections of the cantilever due to tip-surface interactions are monitored by a laser and photodiode system, allowing for the generation of a 3D topographical map of the surface with extremely high resolution. mdpi.com A key advantage of AFM is its ability to image non-conductive surfaces and to operate in various environments, including liquids, which allows for the study of surfaces in their native state. mdpi.com

In the context of materials treated with this compound, AFM can provide detailed quantitative data on surface roughness, feature dimensions, and the homogeneity of coatings. For instance, if the compound forms a self-assembled monolayer (SAM) on a substrate, AFM can be used to visualize the domain structures and defects within the monolayer. Studies on mixed SAMs of alkanethiols have used friction force microscopy, a mode of AFM, to demonstrate phase separation and characterize the frictional and adhesive properties of the surface. nih.gov

The following table summarizes the type of morphological data that can be obtained from SEM and AFM analysis of a hypothetical material surface treated with an amine compound.

ParameterTechniqueTypical Research Findings
Surface TopographySEM, AFMVisualization of surface features, grain boundaries, and coating uniformity. AFM provides a 3D rendering.
Surface Roughness (Ra, Rq)AFMQuantitative measurement of the average height variations on the surface, indicating smoothness or texture.
Feature Size and DistributionSEM, AFMMeasurement of the dimensions of deposited particles or aggregates and their spatial distribution.
Film ThicknessAFMPrecise measurement of the height of a coated layer through step-height analysis.
Phase ImagingAFMMapping of variations in surface properties like adhesion and viscoelasticity, which can reveal compositional differences.

By combining SEM and AFM, a comprehensive understanding of the surface morphology of materials treated with this compound can be achieved. SEM provides the broader context and overview of the surface, while AFM delivers detailed, quantitative, and three-dimensional information at the nanoscale. youtube.com This correlative approach is crucial for establishing structure-property relationships in the development of advanced materials.

Emerging Research Frontiers and Future Perspectives

Development of Next-Generation Functional Materials

The unique chemical properties of 3-Methoxypropan-1-amine hydrochloride, stemming from its methoxy (B1213986) group and primary amine functionality, make it a valuable building block for a new generation of functional materials. Research is increasingly focused on harnessing these properties to create materials with tailored characteristics for specialized industrial applications.

One significant area of research is in the field of polymer chemistry and materials science . The compound serves as a key monomer or intermediate in the synthesis of specialized polymers and resins. Its ability to be incorporated into polymer backbones allows for the development of materials with enhanced properties. For instance, its free base, 3-methoxypropylamine (B165612), is used to create amine soaps, which act as effective emulsifiers in the formulation of dispersions and emulsions for natural and synthetic waxes and resins. chemicalbook.comatamanchemicals.com These find applications in advanced coatings, textiles, and floor finishes. atamanchemicals.comunivarsolutions.com The volatility of the amine is a key feature; during the drying process of a water-based paint or wax film, it evaporates with the water, leaving behind a durable, water-insoluble protective layer. chemicalbook.comatamanchemicals.com

Another critical research frontier is its application as a corrosion inhibitor . univarsolutions.com The amine functionality allows it to form a protective film on metal surfaces, particularly in challenging environments like oilfields and water treatment systems. univarsolutions.com Research is focused on optimizing its efficacy and understanding its mechanism of action, especially in preventing corrosion caused by acidic gases like carbon dioxide in steam condensate systems. atamanchemicals.com

The table below summarizes key research areas in functional materials incorporating the 3-Methoxypropan-1-amine scaffold.

Research AreaApplicationFunctional Role of the Compound
Polymer Science Water-based paints, coatings, textiles, floor waxesEmulsifier for wax/resin dispersions; forms a water-insoluble film upon drying. chemicalbook.comatamanchemicals.com
Materials Science Corrosion inhibition for oilfield and water treatmentForms a protective film on metal surfaces, neutralizing acidic components. atamanchemicals.comunivarsolutions.com
Chemical Synthesis Specialty chemical manufacturingIntermediate for dyestuffs and polyamide resins. atamanchemicals.comunivarsolutions.com

Exploration of Novel Therapeutic Targets and Modalities

The inherent biological activity of this compound has positioned it as a compound of interest in medicinal chemistry and drug discovery. Its structure serves as a scaffold for the synthesis of more complex bioactive molecules, with researchers exploring its potential to interact with various biological targets.

A promising avenue of investigation lies in the field of neuroscience . The compound is believed to have the potential to interact with neurotransmitter systems, particularly those involving serotonin (B10506) and dopamine (B1211576). More concretely, it serves as a crucial starting material for synthesizing structural analogs of existing drugs. For example, it is used in the synthesis of memantine (B1676192) derivatives, which are studied for their potential to target NMDA receptors, a key player in the pathophysiology of Alzheimer's disease.

Furthermore, the compound is a valuable intermediate in the development of novel antimicrobial agents . Derivatives such as quaternary ammonium (B1175870) salts synthesized from 3-Methoxypropan-1-amine have shown potential for their membrane-disrupting properties, a mechanism that can be effective against a range of microbes. Researchers are also exploring its use in creating new enzyme inhibitors , which are fundamental to treating a wide array of diseases by modulating specific biological pathways.

The following table details emerging therapeutic research areas involving the compound.

Therapeutic AreaResearch FocusMechanism/Application
Neurological Disorders Alzheimer's Disease ResearchIntermediate for synthesizing memantine derivatives targeting NMDA receptors.
Infectious Diseases Antimicrobial AgentsPrecursor for quaternary ammonium salts with membrane-disrupting activity.
Enzyme Modulation General Drug DiscoveryServes as a building block for the synthesis of various enzyme inhibitors.
Pharmaceuticals General IntermediateUsed in the creation of various pharmaceutical intermediates. atamanchemicals.com

Integration with Artificial Intelligence and Machine Learning for Compound Design and Discovery

AI and ML algorithms can dramatically accelerate the discovery of new molecules and materials. nih.govGenerative chemistry , powered by deep learning models, can design novel derivatives of this compound with optimized properties for specific functions, be it enhanced binding to a therapeutic target or improved performance as a material component. nih.gov These models can explore a vast chemical space to propose structures that human chemists might not have conceived.

Furthermore, AI can be employed for retrosynthetic analysis , planning the most efficient and cost-effective synthesis routes for novel, complex molecules derived from the starting compound. nih.gov Predictive models are also crucial for forecasting a compound's properties, such as its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which is a critical step in drug development. nih.gov By screening virtual compounds, AI can help prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov For instance, ML models are being developed to predict complex pharmacokinetic parameters like the unbound brain-to-plasma partition coefficient, which is vital for developing drugs targeting the central nervous system. frontiersin.org

The application of AI agents in chemistry is also an emerging frontier. These agents can autonomously plan and even execute experiments, integrating various computational tools to guide the discovery of new molecules for applications in drug discovery and materials design. youtube.com

AI/ML ApplicationPotential Impact on this compound Research
Generative Chemistry Design of novel derivatives with enhanced therapeutic or material properties. nih.gov
ADMET/Property Prediction In-silico screening of potential derivatives to forecast their biological activity and safety. nih.gov
Retrosynthetic Analysis Identification of optimal and sustainable synthesis pathways for new compounds. nih.gov
Autonomous Discovery Use of AI agents to plan and guide the synthesis of novel functional molecules. youtube.com

Environmental Impact and Sustainability Research

As the applications of this compound expand, so does the importance of understanding its environmental footprint and developing sustainable practices. Research in this area is twofold: leveraging the compound for positive environmental applications and mitigating any potential negative impacts from its production and use.

On the positive side, its precursor, 3-methoxypropylamine, is utilized in water treatment applications as a flocculating agent, helping to purify water by causing suspended particles to aggregate for easier removal. atamanchemicals.com It is also used to reduce the concentration of dissolved carbon dioxide in water systems. atamanchemicals.com This is closely linked to its role as a corrosion inhibitor, as CO2 can form carbonic acid, a source of corrosion in industrial steam systems. atamanchemicals.com The use of such amines is being explored in the context of carbon capture and storage (CCS) technologies, although this also brings potential environmental risks that require careful management. bellona.org

The sustainability aspect of the research focuses on the lifecycle of the amine. Amines emitted into the atmosphere can react to form various degradation products, which may then be deposited back onto land or into water. bellona.org Research is needed to understand the specific decomposition pathways of 3-methoxypropylamine under various environmental conditions. Initial studies suggest that at high temperatures, the decomposition is initiated by the hydrolysis of the ether bond. atamanchemicals.com A thorough understanding of its degradation products and their potential toxicity to aquatic organisms and ecosystems is essential for a complete environmental risk assessment. bellona.org This knowledge will inform the development of greener production methods, waste treatment protocols, and handling regulations to ensure its use remains sustainable.

Multidisciplinary Approaches in this compound Research

The expanding research frontiers for this compound necessitate a highly multidisciplinary approach, integrating expertise from a wide range of scientific fields. The journey from a basic chemical building block to a high-value product is no longer confined to a single discipline but relies on the synergy of collaborative research.

The study of this compound inherently brings together:

Organic and Synthetic Chemists: To devise efficient and sustainable methods for its synthesis and the creation of its derivatives. sigmaaldrich.com

Material Scientists and Polymer Chemists: To incorporate it into novel coatings, resins, and other functional materials and to characterize their physical and chemical properties. sigmaaldrich.com

Pharmacologists and Biochemists: To investigate its biological activity, identify potential therapeutic targets, and understand its mechanism of action within biological systems.

Computational Scientists and AI Experts: To develop and apply machine learning models for designing new compounds, predicting their properties, and optimizing synthesis routes. nih.govnih.gov

Environmental Scientists and Toxicologists: To assess its environmental impact, study its degradation pathways, and ensure its applications are sustainable and safe. bellona.org

Chemical Engineers: To scale up production processes and optimize its application in industrial settings like water treatment and corrosion inhibition.

This convergence of disciplines is crucial for unlocking the full potential of this compound, ensuring that its development is not only innovative but also responsible and sustainable. Future breakthroughs will likely emerge from the interfaces between these fields, driven by shared goals and a comprehensive understanding of the molecule's lifecycle and applications.

Q & A

Q. What are the standard synthetic methodologies for preparing 3-Methoxypropan-1-amine hydrochloride in laboratory settings?

A common approach involves methoxylation of a halogenated precursor (e.g., 3-chloropropan-1-amine) using methanol under nucleophilic substitution conditions. The reaction typically employs a polar aprotic solvent (e.g., DMF) and a base (e.g., NaOH) to deprotonate methanol, enhancing nucleophilicity. The intermediate amine is then treated with HCl gas or concentrated HCl in an anhydrous solvent (e.g., diethyl ether) to form the hydrochloride salt. Purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

  • 1H/13C NMR : Identifies proton environments (e.g., methoxy group at ~3.3 ppm) and carbon backbone.
  • FT-IR : Confirms N–H stretching (2500–3000 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) from the methoxy group.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak for C₄H₁₂ClNO).
  • X-ray crystallography (if crystalline): Resolves 3D structure and salt formation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Ion-exchange chromatography : Separates charged species (e.g., unreacted amines).
  • Liquid-liquid extraction : Adjust pH to partition the free amine (basic conditions) or hydrochloride salt (acidic conditions) into organic/aqueous phases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to achieve high-yield synthesis of this compound?

Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.
  • Stoichiometry : Use a 10–20% molar excess of methanol to drive methoxylation to completion.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity .

Q. How do structural modifications (e.g., methoxy group position) influence the compound’s reactivity in nucleophilic substitutions?

The electron-donating methoxy group at the 3-position increases electron density on the adjacent carbon, enhancing susceptibility to nucleophilic attack. Computational studies (e.g., DFT) can map charge distribution, while Hammett plots quantify substituent effects. Comparative experiments with isomers (e.g., 2-methoxy derivatives) reveal steric and electronic trends .

Q. What strategies mitigate side reactions (e.g., over-alkylation) during the amination step?

  • Stepwise addition : Introduce the amine precursor slowly to avoid local excess.
  • Low-temperature conditions : Reduce reactivity of intermediates (e.g., <0°C for Grignard-like reactions).
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

  • Reproducibility audits : Validate solvent purity, catalyst batch, and equipment calibration.
  • In-situ monitoring : Use techniques like ReactIR to track intermediate formation.
  • Design of Experiments (DoE) : Statistically isolate critical factors (e.g., pH, temperature) .

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a key intermediate in:

  • Neurological agents : Structural analogs (e.g., memantine derivatives) target NMDA receptors for Alzheimer’s research.
  • Antimicrobials : Quaternary ammonium salts derived from this compound exhibit membrane-disrupting properties.
    Mechanistic studies (e.g., molecular docking) guide rational design of derivatives .

Q. What advanced analytical methods quantify trace impurities (e.g., residual solvents) in this compound?

  • HPLC-MS : Detects sub-ppm levels of organic impurities (e.g., unreacted 3-chloropropan-1-amine).
  • Headspace GC : Monitors volatile solvents (e.g., DMF residues).
  • ICP-OES : Measures heavy metal contaminants from catalysts .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions to prevent hydrolysis of intermediates.
  • Safety : Use corrosion-resistant equipment (e.g., Hastelloy reactors) for HCl handling .
  • Data Validation : Cross-reference spectral data with PubChem or Reaxys entries to confirm structural assignments .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.